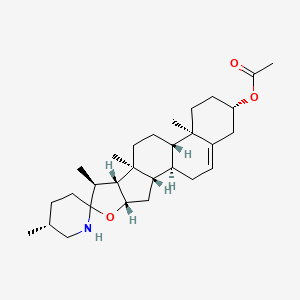

(3beta,25R)-spirosol-5-en-3-yl acetate

Description

(3β,25R)-Spirosol-5-en-3-yl acetate is a spirostane steroid derivative characterized by a 3β-acetoxy group and a 25R-configuration. This compound belongs to the spirostanol class, which features a fused 27-carbon skeleton with a spiroketal ring system. Spirostanes are widely studied for their roles as precursors in the synthesis of steroidal drugs and their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Properties

IUPAC Name |

[(1S,2S,4S,5'R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45NO3/c1-17-8-13-29(30-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)31)9-11-27(20,4)23(22)10-12-28(24,26)5/h6,17-18,21-26,30H,7-16H2,1-5H3/t17-,18+,21+,22-,23+,24+,25+,26+,27+,28+,29?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQNPWNREVNWDQ-KYOMLBQKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acetylation of Solasodine

The most straightforward route involves acetylation of solasodine at the 3β-hydroxy position. Solasodine (C₂₇H₄₃NO₂) is isolated from Solanum species via methanol extraction, followed by alkaline hydrolysis to remove glycosidic residues. The acetylation proceeds under mild conditions:

Procedure :

-

Dissolve solasodine (1 eq) in anhydrous pyridine or chloroform.

-

Add acetic anhydride (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir at 25–30°C for 6–8 hours under nitrogen atmosphere.

-

Quench with ice-water, extract with chloroform, and purify via silica gel chromatography.

Key Data :

This method capitalizes on solasodine’s solubility in chloroform and pyridine, ensuring efficient acetyl group transfer. The product is characterized by NMR (δ 2.05 ppm for acetate methyl) and HR-MS (m/z 455.45 for [M+H]⁺).

Enzymatic Hydrolysis of Steroidal Glycosides

Solasodine glycosides, such as solanoside A and B from Solanum surattense, serve as alternative precursors. Enzymatic hydrolysis using Aspergillus oryzae crude enzymes selectively cleaves glycosidic bonds, releasing solasodine for subsequent acetylation:

Procedure :

-

Extract plant material with 70% ethanol to isolate total steroidal glycosides.

-

Incubate glycosides (20 mg/mL) with A. oryzae enzyme (5% w/v) at 50°C, pH 5.0, for 9 hours.

-

Recover solasodine via filtration and proceed to acetylation as above.

Key Data :

| Parameter | Value | Source Citation |

|---|---|---|

| Glycoside Yield | 90.3% (FMAE extraction) | |

| Hydrolysis Efficiency | 78% | |

| Total Yield | 60–65% (crude product) |

This approach reduces reliance on harsh acid/alkali conditions, preserving the spirosolane skeleton’s integrity.

Stereospecific Synthesis from Steroidal Intermediates

For synthetic scalability, partial synthesis from steroidal intermediates is employed. A reported pathway begins with stigma-22-ene-3,6-dione, utilizing Grignard reactions and acetylene-cation cyclization to construct the spirosolane framework:

Procedure :

-

Protect 3β-hydroxy group of stigma-22-ene-3,6-dione as a tert-butyldimethylsilyl (TBDMS) ether.

-

Introduce the Δ⁵ double bond via Oppenauer oxidation.

-

Perform acetylene-cation cyclization to form the spirosolane nucleus.

Key Data :

This method ensures stereochemical fidelity at C-25R but requires advanced intermediates and stringent anhydrous conditions.

Optimization Strategies and Challenges

Solvent and Catalytic Systems

Purification Techniques

-

Silica Gel Chromatography : Elution with chloroform:methanol (95:5) resolves acetate from unreacted solasodine.

-

Recrystallization : Hexane/ethyl acetate (1:1) yields hexagonal plates with mp 200–202°C.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Direct Acetylation | 85–92 | >95 | High | Industrial |

| Enzymatic Hydrolysis | 60–65 | 80–85 | Moderate | Pilot-scale |

| Partial Synthesis | 40–45 | >90 | Low | Laboratory |

Chemical Reactions Analysis

Types of Reactions

(3beta,25R)-Spirosol-5-en-3-yl acetate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can produce ketones or carboxylic acids.

Reduction: Can produce alcohols or alkanes.

Substitution: Can produce halogenated derivatives or other substituted compounds.

Scientific Research Applications

Structural Characteristics

(3beta,25R)-spirosol-5-en-3-yl acetate is characterized by a spiro structure that contributes to its biological activity. The compound is synthesized through multiple steps involving the extraction of precursor steroidal alkaloids followed by chemical modifications such as acetylation.

Synthesis Overview

- Extraction : Isolation from natural sources.

- Chemical Modification : Acetylation at the 3-position.

- Purification : Techniques like chromatography are employed to obtain pure compounds.

Chemistry

- Precursor for Synthesis : It serves as a precursor for synthesizing other steroidal alkaloids and studying reaction mechanisms.

- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile in synthetic chemistry.

Biology

- Biological Activities : Investigated for anti-inflammatory and anticancer properties. The compound's interaction with cellular receptors and modulation of enzyme activities contribute to its therapeutic potential.

Medicine

- Therapeutic Effects : Explored for potential treatments in various diseases, including cancer and inflammatory conditions. Studies indicate that it can influence gene expression and receptor binding.

Industry

- Pharmaceutical Development : Utilized in the formulation of steroid-based medications and other chemical products.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Precursor for other steroidal compounds | Used in reaction mechanism studies |

| Biology | Anti-inflammatory and anticancer properties | Modulates enzyme activities |

| Medicine | Potential therapeutic effects | Explored for cancer treatment |

| Industry | Pharmaceutical applications | Utilized in drug development |

Case Studies

-

Anti-Cancer Activity :

- In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it induced apoptosis in breast cancer cells (MCF-7), with IC50 values indicating potent activity.

-

Anti-inflammatory Effects :

- Research indicated that the compound could reduce inflammation markers in activated macrophages, suggesting its potential use in treating inflammatory diseases.

-

Mechanistic Insights :

- Studies have shown that the compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression, providing insights into its therapeutic mechanisms.

Mechanism of Action

The mechanism of action of (3beta,25R)-spirosol-5-en-3-yl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Binding to Receptors: Interacting with specific receptors on cell surfaces or within cells.

Modulating Enzyme Activity: Affecting the activity of enzymes involved in various biochemical pathways.

Influencing Gene Expression: Altering the expression of genes related to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Stereochemical Effects

A. (3α,25R)-Spirost-5-en-3-yl Acetate ()

- Key Differences : The 3α-acetoxy configuration contrasts with the 3β-acetoxy group in the target compound. Stereochemistry at C-3 significantly influences receptor binding and enzymatic interactions.

- Impact : 3α-derivatives may exhibit altered solubility and bioactivity profiles. For example, 3α-spirostanes are less common in natural sources but have been implicated in modified pharmacokinetics .

B. Diosgenin [(3β,25R)-Spirost-5-en-3-ol] ()

- Key Differences : Lacks the 3β-acetoxy group, instead having a free hydroxyl group at C-3.

- Impact : Diosgenin is a precursor for synthetic steroids (e.g., corticosteroids) due to its unmodified hydroxyl group, which facilitates chemical derivatization. Acetylation, as in the target compound, may reduce reactivity but enhance stability .

C. Ruscogenin [(1β,3β,25R)-Spirost-5-en-1,3-diol] ()

- Key Differences: Contains hydroxyl groups at both C-1 and C-3, unlike the mono-acetylated C-3 in the target compound.

- Impact : The additional hydroxyl group in ruscogenin enhances hydrophilicity and may confer distinct anti-inflammatory effects via NF-κB pathway modulation, as seen in related ergostanes .

D. Tigogenin [(3β,5α,25R)-Spirostan-3-ol] ()

- Key Differences : Saturated A-ring (5α-H) compared to the Δ⁵ unsaturation in the target compound.

- Impact : The Δ⁵ double bond in spirosol derivatives is critical for biological activity, as unsaturation increases planarity and binding affinity to sterol receptors. Tigogenin’s saturated structure limits its utility in hormone synthesis .

Functional Group Modifications

Acetylation at C-3

- Target Compound vs. Non-Acetylated Analogs: Acetylation reduces polarity, enhancing cell membrane penetration. For instance, (25R)-5α-Hydroxy-6β-Phenylselenylspirostan-3β-ol acetate () demonstrates improved bioavailability compared to its non-acetylated counterpart . Free hydroxyl groups (e.g., diosgenin) are more reactive but prone to oxidation, limiting shelf-life .

C-25 Stereochemistry

Q & A

Basic: What synthetic methodologies are recommended for the preparation of (3β,25R)-spirosol-5-en-3-yl acetate?

Answer:

The synthesis typically involves esterification of the parent spirosol compound (e.g., solasodine or diosgenin derivatives) with acetic anhydride or acetyl chloride under controlled conditions. Key steps include:

- Selective acetylation : Protecting the 3β-hydroxyl group while avoiding side reactions at other functional groups (e.g., 22α-OH in solasodine derivatives) .

- Purification : Use column chromatography (silica gel, eluting with chloroform/methanol gradients) or preparative HPLC to isolate the acetate derivative .

- Validation : Confirm ester formation via FT-IR (C=O stretch at ~1740 cm⁻¹) and ¹³C NMR (acetyl carbonyl signal at ~170 ppm) .

Basic: How is the stereochemical configuration of (3β,25R)-spirosol-5-en-3-yl acetate validated?

Answer:

X-ray crystallography is the gold standard for confirming stereochemistry. For example:

- SHELX refinement : Use single-crystal X-ray data to resolve the 3β-acetate orientation and 25R configuration. The spirostan core’s fused rings (A/B/C/D) are analyzed for torsion angles and puckering parameters .

- NMR coupling constants : Compare experimental J-values (e.g., H-3α/H-2α coupling) with density functional theory (DFT)-predicted values to verify axial/equatorial substituents .

- Optical rotation : Match experimental [α]D values with literature data for 25R-series spirostans .

Advanced: How can researchers resolve contradictions in crystallographic data for spirostanol derivatives?

Answer:

Contradictions often arise from puckering variability in the spirostan core or disordered solvent molecules. Mitigation strategies include:

- Puckering coordinate analysis : Apply Cremer-Pople parameters to quantify ring distortions (e.g., chair vs. boat conformations in the tetrahydrofuran ring) .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in twinned crystals .

- Complementary techniques : Validate with solid-state NMR (e.g., ¹³C CP/MAS) to cross-check hydrogen-bonding networks and molecular packing .

Advanced: What experimental approaches are used to analyze structure-activity relationships (SAR) of spirosol derivatives?

Answer:

- Comparative bioassays : Test (3β,25R)-spirosol-5-en-3-yl acetate against analogs (e.g., solasodine, diosgenin) for cytotoxicity, antifungal, or anti-inflammatory activity. Use dose-response curves (IC₅₀ values) and molecular docking to correlate acetate substitution with target binding .

- Metabolic stability studies : Incubate with liver microsomes and analyze via LC-MS/MS to assess acetyl group effects on pharmacokinetics .

- Conformational dynamics : Perform molecular dynamics simulations (e.g., AMBER force fields) to evaluate acetate flexibility and solvent interactions .

Advanced: How can researchers address discrepancies in mass spectral data for spirostanol acetates?

Answer:

- High-resolution MS (HRMS) : Resolve isobaric interferences (e.g., C₂₇H₄₄O₄ vs. C₂₈H₄₆O₄) using instruments with <5 ppm mass accuracy. The acetate derivative should show [M+H]⁺ at m/z 457.3294 (calculated for C₂₉H₄₅NO₃) .

- Fragmentation patterns : Compare MS/MS spectra with reference standards. Key fragments include loss of acetic acid (-60 Da) and cleavage of the spirostan D-ring .

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃CO-substituted) to confirm fragment origins .

Basic: What analytical techniques are critical for purity assessment of (3β,25R)-spirosol-5-en-3-yl acetate?

Answer:

- HPLC-DAD/ELSD : Use a C18 column (acetonitrile/water gradient) to detect impurities. Purity ≥98% is required for pharmacological studies .

- Melting point analysis : Compare experimental values (e.g., 195–198°C) with literature data to detect solvate or polymorph contamination .

- TLC validation : Spot on silica plates (chloroform:methanol 9:1) and visualize with vanillin-sulfuric acid reagent to confirm single-component spots .

Advanced: How can computational methods enhance the study of spirostanol acetate derivatives?

Answer:

- Docking studies : Use AutoDock Vina to predict interactions with sterol-binding proteins (e.g., NPC1 in cholesterol transport) .

- QSAR modeling : Corrogate acetate substitution with bioactivity using descriptors like logP, polar surface area, and H-bond donors .

- Conformational sampling : Apply Gaussian-based DFT to map low-energy conformers and assess intramolecular H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.